molecular formula C12H17Cl2N5O2 B1430415 2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole dihydrochloride CAS No. 1461707-26-5

2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole dihydrochloride

Cat. No.: B1430415
CAS No.: 1461707-26-5
M. Wt: 334.2 g/mol
InChI Key: ANDBPBXQFKOQHI-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole dihydrochloride is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a diazepane ring fused with a benzodiazole moiety, which is further substituted with a nitro group. The dihydrochloride form enhances its solubility and stability, making it suitable for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole dihydrochloride typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable nitro-substituted carboxylic acid.

    Introduction of the Diazepane Ring: The diazepane ring is introduced via a nucleophilic substitution reaction, where a suitable diazepane derivative reacts with the benzodiazole core.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole dihydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The diazepane ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.

    Oxidation: The benzodiazole core can undergo oxidation reactions, leading to the formation of quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction: 2-(1,4-diazepan-1-yl)-5-amino-1H-1,3-benzodiazole.

    Substitution: Various N-substituted diazepane derivatives.

    Oxidation: Quinone derivatives of the benzodiazole core.

Scientific Research Applications

2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diazepane ring may also interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1,4-Diazepan-1-yl)-6-isopropyl-4-pyrimidinol: Similar diazepane ring but different core structure.

    1-(2-Thienylmethyl)-1,4-diazepane dihydrochloride: Similar diazepane ring with a thienyl substituent.

Uniqueness

2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole dihydrochloride is unique due to its combination of a benzodiazole core with a nitro group and a diazepane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(1,4-diazepan-1-yl)-6-nitro-1H-benzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2.2ClH/c18-17(19)9-2-3-10-11(8-9)15-12(14-10)16-6-1-4-13-5-7-16;;/h2-3,8,13H,1,4-7H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDBPBXQFKOQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole dihydrochloride
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2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole dihydrochloride
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2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole dihydrochloride
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2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole dihydrochloride
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2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole dihydrochloride
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2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole dihydrochloride

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